Cyclohepten-5-one

Organic Synthesis Organocatalysis Reaction Kinetics

Cyclohepten-5-one (CAS 19686-79-4), also known as cyclohept-4-en-1-one, is a seven-membered cyclic α,β-unsaturated ketone with the molecular formula C7H10O and a molecular weight of 110.15 g/mol. It serves as a versatile intermediate in organic synthesis, particularly in the construction of complex molecular frameworks such as sesquiterpenes and other polycyclic systems.

Molecular Formula C7H10O
Molecular Weight 110.15 g/mol
CAS No. 19686-79-4
Cat. No. B009574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohepten-5-one
CAS19686-79-4
Molecular FormulaC7H10O
Molecular Weight110.15 g/mol
Structural Identifiers
SMILESC1CC(=O)CCC=C1
InChIInChI=1S/C7H10O/c8-7-5-3-1-2-4-6-7/h1-2H,3-6H2
InChIKeyXHRNQDMNINGCES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohepten-5-one (CAS 19686-79-4): Procurement & Differentiation Overview for Research


Cyclohepten-5-one (CAS 19686-79-4), also known as cyclohept-4-en-1-one, is a seven-membered cyclic α,β-unsaturated ketone with the molecular formula C7H10O and a molecular weight of 110.15 g/mol . It serves as a versatile intermediate in organic synthesis, particularly in the construction of complex molecular frameworks such as sesquiterpenes and other polycyclic systems [1]. Its unique seven-membered ring structure confers distinct conformational and reactivity profiles compared to smaller cyclic enones, making it a critical building block in specific synthetic routes and mechanistic studies [2].

Why Cyclohepten-5-one Cannot Be Substituted: The Cost of Ring-Size Mismatch


Substituting Cyclohepten-5-one with a smaller cyclic enone like cyclohexenone or cyclopentenone is not a straightforward replacement and often leads to failed reactions or divergent product distributions. This is due to fundamental differences in ring flexibility, conformational energy, and the resulting reaction kinetics [1]. A competition experiment demonstrated that cycloheptenone-derived Morita-Baylis-Hillman (MBH) adducts cyclize faster than their cyclohexenone-derived counterparts, underscoring that the ring size is not a passive scaffold but an active determinant of reaction outcome [2]. Furthermore, computational studies have established a strong correlation between ring flexibility and key photophysical parameters like triplet state energy gaps and lifetimes, which are crucial for applications in photochemistry [3]. Therefore, a generic selection of a smaller ring enone will not recapitulate the reactivity or properties of Cyclohepten-5-one, jeopardizing the success of a defined synthetic route or study.

Cyclohepten-5-one: Quantifiable Differentiation Evidence for Scientific Selection


Cycloheptenone MBH Adduct Cyclizes Faster than Cyclohexenone Analog in Head-to-Head Experiment

A direct competition experiment between cycloheptenone- and cyclohexenone-derived Morita-Baylis-Hillman (MBH) adducts revealed that the seven-membered ring adduct undergoes the subsequent intramolecular cyclization to form a tricyclic indolizine at a faster rate than its six-membered counterpart [1].

Organic Synthesis Organocatalysis Reaction Kinetics

Ring Flexibility Drives Predicted Triplet Lifetime Differences Across Cyclic Enones

CASSCF calculations on cycloheptenone, cyclohexenone, and cyclopentenone demonstrate that the energy difference (ΔE) between the twisted T1(π-π*) minimum and the T1/S0 intersection increases as ring flexibility decreases [1]. A strong positive correlation was found between this computed ΔE and the natural logarithm of the experimentally determined triplet lifetime (ln τ), establishing a direct link between ring size and a critical photophysical parameter [1].

Photochemistry Computational Chemistry Photophysics

Enantiodivergent Synthesis of Guaiane Sesquiterpene Precursors from a Cycloheptenone Core

A synthetic route employing (R)-(-)-carvone produces enantiomeric 6-isopropenyl-3-methyl-2-cycloheptenones, which serve as key intermediates for the divergent synthesis of guaiane sesquiterpenes [1]. The process yields the (R)-(+)-cycloheptenone 16 in 19% overall yield (enantiopure) and the (S)-(-)-cycloheptenone 22 in 28% overall yield (12% ee), demonstrating the utility of the cycloheptenone framework in accessing structurally complex natural product scaffolds [1].

Natural Product Synthesis Stereoselective Synthesis Medicinal Chemistry

Cyclohepten-5-One (CAS 19686-79-4): Optimal Application Scenarios Driven by Evidence


Synthesis of Tricyclic Indolizines via Morita-Baylis-Hillman Cascade

Cyclohepten-5-one is the substrate of choice when employing a one-pot organocatalyzed MBH/cyclization/dehydration sequence to access tricyclic indolizines. The evidence demonstrates that its seven-membered ring adduct cyclizes faster than the six-membered cyclohexenone analog, directly impacting reaction efficiency and product yield [1].

Photochemical and Photophysical Studies of α,β-Unsaturated Ketones

For researchers investigating triplet state lifetimes, energy transfer, or photocycloadditions of cyclic enones, Cyclohepten-5-one is a necessary comparator. Its ring flexibility, which is distinct from that of cyclohexenone and cyclopentenone, leads to a predictable variation in the T1/S0 energy gap (ΔE) and the associated triplet lifetime, making it a key component for establishing structure-property relationships in this class of compounds [2].

Divergent Synthesis of Guaiane and Pseudoguaiane Sesquiterpenes

Cyclohepten-5-one derivatives are established intermediates for the enantiodivergent construction of guaiane and pseudoguaiane sesquiterpenes. The ability to prepare both enantiomeric series of cycloheptenone precursors from a common starting material like (R)-(-)-carvone offers a strategic advantage in accessing these structurally complex and biologically relevant natural products [3].

Quote Request

Request a Quote for Cyclohepten-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.